molecular formula C14H15F4N5O B10917696 N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-cyclopropyl-1H-pyrazole-3-carboxamide

N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-cyclopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B10917696
M. Wt: 345.30 g/mol
InChI Key: NRULGRQJXSNJEJ-UHFFFAOYSA-N
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Description

N~3~-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-5-CYCLOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring multiple pyrazole rings and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-5-CYCLOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is often carried out in acetic acid or trifluoroacetic acid, depending on the desired regioselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~3~-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-5-CYCLOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.

Mechanism of Action

The mechanism of action of N3-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-5-CYCLOPROPYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to increased biological activity . The exact pathways involved may vary depending on the specific application and target.

Properties

Molecular Formula

C14H15F4N5O

Molecular Weight

345.30 g/mol

IUPAC Name

N-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethyl]-5-cyclopropyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H15F4N5O/c15-12(16)9-6-11(13(17)18)23(22-9)4-3-19-14(24)10-5-8(20-21-10)7-1-2-7/h5-7,12-13H,1-4H2,(H,19,24)(H,20,21)

InChI Key

NRULGRQJXSNJEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NCCN3C(=CC(=N3)C(F)F)C(F)F

Origin of Product

United States

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